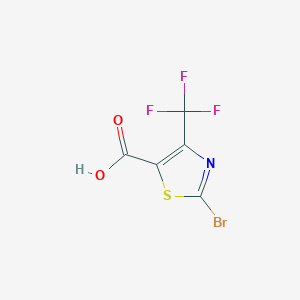

2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrF3NO2S/c6-4-10-2(5(7,8)9)1(13-4)3(11)12/h(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDAZSADIUMSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(S1)Br)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624943 | |

| Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162651-07-2 | |

| Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Spectrometric Characterization of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the novel heterocyclic compound, 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Predicted Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR data provides insights into the structural backbone of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13-15 | Singlet | 1H | -COOH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (Carboxylic Acid) |

| ~145 | C-Br (C2) |

| ~140 (q, J ≈ 35-40 Hz) | C-CF₃ (C4) |

| ~120 (q, J ≈ 270-280 Hz) | CF₃ |

| ~118 | C-COOH (C5) |

Solvent: DMSO-d₆

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~-60 to -65 | Singlet | -CF₃ |

Reference: CFCl₃

Infrared (IR) Spectroscopy

The predicted IR absorption bands highlight the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1500-1600 | Medium | C=N stretch (Thiazole ring) |

| 1200-1350 | Strong | C-F stretch (Trifluoromethyl) |

| 1000-1150 | Strong | C-F stretch (Trifluoromethyl) |

| 600-800 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The predicted mass spectrometry data is based on electron ionization (EI), which is expected to cause significant fragmentation.

Table 5: Predicted Mass Spectrometry Fragmentation Data (EI) for this compound

| m/z | Proposed Fragment | Notes |

| 275/277 | [M]⁺ | Molecular ion peak (presence of Br isotopes) |

| 258/260 | [M-OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 230/232 | [M-COOH]⁺ | Loss of carboxyl group |

| 208/210 | [C₄BrF₃NS]⁺ | Further fragmentation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic and spectrometric data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H, ¹³C, and ¹⁹F NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment without proton decoupling.

-

Set the spectral width to cover the expected range for the trifluoromethyl group (e.g., -50 to -80 ppm).

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32).

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak for ¹H and ¹³C, and an external standard (e.g., CFCl₃) for ¹⁹F.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. KBr Pellet Method

-

Sample Preparation:

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[2]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: Process the spectrum using the instrument's software to obtain a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

2.3.1. Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization:

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 40-350).

-

Detection: Detect the ions using a suitable detector, such as an electron multiplier.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and major fragment ions. Pay attention to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[5]

Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis and the proposed fragmentation pathway.

References

An In-depth Technical Guide on the Crystal Structure of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid and its Analogue

Disclaimer: As of December 2025, a definitive crystal structure for 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is not publicly available in researched crystallographic databases. This guide presents a comprehensive analysis of a closely related analogue, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid , for which detailed crystallographic data has been published. This information serves as a valuable proxy for understanding the structural characteristics of the target compound.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural properties, particularly its solid-state conformation and intermolecular interactions, are crucial for understanding its chemical behavior and designing new derivatives. This document provides a detailed overview of the crystallographic data of its methyl analogue, offering insights into the probable structural features of the bromo derivative.

Physicochemical Properties

A summary of the known and predicted properties for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₅HBrF₃NO₂S | [1] |

| Molecular Weight | 276.03 g/mol | [1] |

| Melting Point | 130-132 °C | [2] |

| Boiling Point | 325.9±42.0 °C (Predicted) | [2] |

| Density | 2.054±0.06 g/cm³ (Predicted) | [2] |

| pKa | 1.57±0.36 (Predicted) | [2] |

Crystallographic Data of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

The crystal structure of the analogous compound, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, has been determined by single-crystal X-ray diffraction. The key findings are summarized below.

In the crystal structure of the title compound, C₆H₄F₃NO₂S, molecules are interconnected through O—H⋯N and C—H⋯O hydrogen bonds, which results in the formation of chains[3].

The following tables summarize the crystallographic data and refinement parameters for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid[3].

Table 1: Crystal Data

| Parameter | Value |

| Empirical Formula | C₆H₄F₃NO₂S |

| Formula Weight | 211.16 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 4.961 (1) Å |

| b | 15.682 (3) Å |

| c | 10.632 (2) Å |

| β | 90.35 (3)° |

| Volume | 827.1 (3) ų |

| Z | 4 |

| Calculated Density | 1.696 Mg/m³ |

| Absorption Coefficient | 0.41 mm⁻¹ |

| F(000) | 424 |

Table 2: Data Collection and Refinement

| Parameter | Value |

| Diffractometer | Enraf–Nonius CAD-4 |

| Reflections Collected | 1672 |

| Independent Reflections | 1494 [R(int) = 0.018] |

| Completeness to θ = 25.3° | 98.0 % |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 1494 / 0 / 119 |

| Goodness-of-fit on F² | 1.15 |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.158 |

| R indices (all data) | R1 = 0.059, wR2 = 0.170 |

| Largest diff. peak and hole | 0.33 and -0.25 e.Å⁻³ |

The intermolecular interactions in the crystal of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid are dominated by hydrogen bonds, as detailed in the table below[3].

Table 3: Hydrogen-bond geometry (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| O2—H2A···N(i) | 0.82 | 2.02 | 2.820 (3) | 166 |

| C1—H1A···O1(ii) | 0.96 | 2.34 | 3.277 (4) | 166 |

Symmetry codes: (i) x, -y+3/2, z+1/2; (ii) -x+1, -y+2, -z+1.

Experimental Protocols

A detailed synthesis procedure is provided based on published literature[3][4].

-

Hydrolysis: To a cooled solution of methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (0.12 mol) in ethyl alcohol (200 ml), a solution of sodium hydroxide (9.62 g) in 200 ml of water was added.

-

Heating: The resulting solution was heated at 358 K for 1.5 hours.

-

Solvent Removal: After the reaction, the ethyl alcohol was removed by evaporation.

-

Acidification: The remaining aqueous solution was diluted with 200 ml of water and acidified to a pH of 1 using concentrated aqueous hydrochloric acid, leading to the precipitation of the product.

-

Purification: The solid material was collected by filtration and washed twice with 100 ml of water and 100 ml of dichloromethane.

-

Drying: The purified product was dried in a vacuum oven to yield the title compound (85% yield)[3].

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethyl acetate solution of the synthesized compound[3].

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the potential intermolecular interactions of the title compound, based on its analogue.

References

- 1. 4-BROMO-2-(TRIFLUOROMETHYL)THIAZOLE-5-CARBOXYLIC ACID [cymitquimica.com]

- 2. This compound CAS#: 162651-07-2 [amp.chemicalbook.com]

- 3. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]

Physical and chemical properties of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, a versatile building block in medicinal chemistry and materials science. This document outlines its key characteristics, provides detailed experimental protocols for its synthesis and potential derivatization, and includes visualizations to illustrate key processes.

Core Physical and Chemical Properties

This compound is a halogenated heterocyclic compound featuring a thiazole ring, a reactive bromine atom, a trifluoromethyl group, and a carboxylic acid moiety. These functional groups impart unique electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecules.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 162651-07-2 | [1] |

| Molecular Formula | C₅HBrF₃NO₂S | [1] |

| Molecular Weight | 276.03 g/mol | [1] |

| Melting Point | 130-132 °C | [1] |

| Boiling Point (Predicted) | 325.9 ± 42.0 °C | [1] |

| Density (Predicted) | 2.054 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.57 ± 0.36 | [1] |

| Solubility | Soluble in polar organic solvents. | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester, ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate.

Experimental Protocol: Synthesis

A representative protocol for the synthesis is as follows:

-

Dissolution: Dissolve ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate in a suitable alcohol, such as ethanol.

-

Hydrolysis: Add an aqueous solution of a strong base, for example, sodium hydroxide, to the solution.

-

Heating: Heat the reaction mixture to facilitate the hydrolysis of the ester. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Acidify the aqueous solution with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 1. This will precipitate the carboxylic acid.

-

Isolation: Collect the solid product by filtration.

-

Washing: Wash the collected solid with water and a non-polar organic solvent like dichloromethane to remove impurities.

-

Drying: Dry the purified product under vacuum.

Caption: Workflow for the synthesis of the target compound.

Chemical Reactivity and Derivatization

The bromine atom at the 2-position of the thiazole ring is susceptible to nucleophilic substitution and is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, making it a valuable tool for library synthesis in drug discovery.

Experimental Protocol: Suzuki-Miyaura Coupling

A general protocol for a Suzuki-Miyaura coupling reaction is as follows:

-

Reaction Setup: In a reaction vessel, combine this compound, an arylboronic acid (typically 1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

-

Catalyst and Ligand: Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%) and, if necessary, a suitable ligand (e.g., a phosphine ligand, 2-10 mol%).

-

Solvent: Add an anhydrous solvent, such as a mixture of 1,4-dioxane and water.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

-

Heating: Heat the reaction mixture, typically between 80-120 °C, until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Spectral Properties (Predicted)

¹H NMR

The proton NMR spectrum is expected to be simple, showing a broad singlet for the carboxylic acid proton, typically in the region of 12-14 ppm.

¹³C NMR

The ¹³C NMR spectrum will be more complex. Key expected signals include:

-

A peak for the carboxylic acid carbon around 160-170 ppm.

-

Signals for the thiazole ring carbons. The carbon bearing the bromine (C2) would appear around 130-140 ppm, while the other thiazole carbons (C4 and C5) would be influenced by the electron-withdrawing trifluoromethyl and carboxylic acid groups.

-

A quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms, typically observed around 120-130 ppm.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units would be expected for the molecular ion and any bromine-containing fragments.

Expected Fragmentation Pattern:

-

Loss of Br: A significant fragment corresponding to the loss of the bromine radical.

-

Loss of COOH: Fragmentation involving the loss of the carboxylic acid group as a radical.

-

Loss of CF₃: Cleavage of the trifluoromethyl group.

-

Decarboxylation: Loss of CO₂ from the molecular ion.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The provided data and protocols serve as a starting point for further investigation and application of this versatile chemical entity.

References

An In-depth Technical Guide to 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, a halogenated and trifluoromethylated heterocyclic compound, serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features, including the reactive bromine atom and the electron-withdrawing trifluoromethyl group, make it a valuable intermediate in the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its discovery and history, a plausible synthetic pathway with a detailed experimental protocol, and its applications in the development of therapeutic agents. All available quantitative data is presented in a structured format for clarity.

Discovery and History

Physicochemical Properties and Data

A summary of the key quantitative data for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 162651-07-2 | [5] |

| Molecular Formula | C₅HBrF₃NO₂S | [5] |

| Molecular Weight | 276.03 g/mol | [5][6] |

| Purity | ≥95% (as offered by commercial suppliers) | [3][6] |

| Appearance | Not explicitly stated in search results | |

| Storage | Sealed refrigeration | [3] |

Synthesis and Experimental Protocols

A plausible and commonly employed synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate.[4] The synthesis of this precursor is a key step, and while a specific protocol for this exact molecule is not detailed, a general approach based on the Hantzsch thiazole synthesis is likely.

Proposed Synthesis of the Precursor: Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

The Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone. For the synthesis of the ethyl ester precursor, a plausible route would be the reaction of a suitable brominating agent with a trifluoromethylated β-ketoester and a source of the thioamide functionality.

Experimental Protocol: Hydrolysis of Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

The following protocol is adapted from a similar procedure for the hydrolysis of a structurally related methyl ester.[7]

Materials:

-

Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane

Procedure:

-

Dissolve a known molar equivalent of ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate in ethanol in a round-bottom flask.

-

To this solution, add a solution of sodium hydroxide in water (typically 1.5-2 molar equivalents of NaOH).

-

Heat the reaction mixture to reflux (approximately 85°C) for 1.5 to 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water.

-

Acidify the solution to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid. This will cause the carboxylic acid to precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with water and then with a small amount of cold dichloromethane to remove any remaining impurities.

-

Dry the purified this compound in a vacuum oven.

Expected Yield: Based on similar reactions, a yield of approximately 85% can be anticipated.[7]

Applications in Drug Discovery and Development

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules for drug discovery.[4] The presence of the bromine atom at the 2-position provides a handle for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The carboxylic acid moiety at the 5-position can be readily converted into amides, esters, and other functional groups, enabling the construction of compound libraries for high-throughput screening.

The trifluoromethyl group and the thiazole core are known to impart favorable pharmacological properties. Thiazole-containing compounds have been investigated for a wide range of biological activities, including as:

The general workflow for the utilization of this compound in a drug discovery program is illustrated below.

Caption: General workflow for the use of this compound in drug discovery.

Logical Relationship of Synthetic Steps

The synthesis of the target compound is a sequential process starting from a readily available precursor. The logical flow of this process is depicted in the diagram below.

Caption: Logical workflow for the synthesis of the target compound from its ethyl ester precursor.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. While its specific discovery history is not well-documented, its utility is evident from its commercial availability and the established importance of fluorinated thiazoles in drug development. The synthetic route via hydrolysis of its ethyl ester is a plausible and efficient method for its preparation. The strategic placement of the bromo and trifluoromethyl groups, combined with the carboxylic acid functionality, provides a powerful platform for the generation of novel molecules with the potential for significant biological activity. Further research into the applications of this compound and its derivatives is likely to yield new therapeutic agents for a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid, CasNo.162651-07-2 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 162651-07-2 [amp.chemicalbook.com]

- 6. 4-BROMO-2-(TRIFLUOROMETHYL)THIAZOLE-5-CARBOXYLIC ACID [cymitquimica.com]

- 7. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into Trifluoromethylated Thiazoles: A Technical Guide for Drug Development

Abstract

Trifluoromethylated thiazoles represent a critical class of heterocyclic compounds in modern medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group into the thiazole scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides an in-depth exploration of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the electronic structure, reactivity, and spectroscopic properties of trifluoromethylated thiazoles. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of computational methodologies, data interpretation, and the integration of these theoretical insights into the drug design pipeline.

Introduction: The Significance of Trifluoromethylated Thiazoles

The thiazole ring is a prominent structural motif in a multitude of pharmaceuticals, including antibiotics and anticancer agents.[2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The strategic introduction of a trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, can profoundly modulate the physicochemical and pharmacokinetic properties of the parent molecule.[1] These modifications often lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding affinity through favorable interactions with protein targets.[1]

Quantum chemical calculations offer a powerful in silico approach to predict and understand the impact of trifluoromethylation on the thiazole ring system. By employing methods like Density Functional Theory (DFT), researchers can gain a detailed understanding of molecular geometry, electronic properties, and reactivity, thereby guiding the rational design of novel therapeutic agents.[4][5]

Computational Methodologies: A Protocol for Quantum Chemical Calculations

The accurate prediction of molecular properties for trifluoromethylated thiazoles relies on the selection of appropriate computational methods and basis sets. DFT has emerged as a robust and widely used approach for these systems, providing a favorable balance between computational cost and accuracy.[4]

A General DFT Protocol

A typical workflow for performing DFT calculations on trifluoromethylated thiazole derivatives is outlined below. This protocol is based on methodologies reported in various computational studies of heterocyclic compounds.[5][6][7]

Step 1: Molecule Construction

-

The initial 3D structure of the trifluoromethylated thiazole derivative is constructed using molecular modeling software such as GaussView, Avogadro, or Maestro.

Step 2: Geometry Optimization and Frequency Calculations

-

The initial structure is then subjected to geometry optimization to locate the minimum energy conformation. This is typically followed by frequency calculations to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[7]

-

Recommended Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[5][8][9]

-

Recommended Basis Sets: Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are commonly employed. The inclusion of polarization (d,p) and diffuse (+) functions is crucial for accurately describing the electronic structure of molecules containing electronegative atoms like fluorine, nitrogen, and sulfur.[4][5]

Step 3: Calculation of Molecular Properties

-

Once the geometry is optimized, a range of electronic and spectroscopic properties can be calculated. These include:

-

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges.[7][10]

-

Spectroscopic Properties: IR and NMR spectra can be simulated from the results of the frequency calculations.

-

Thermochemical Properties: Enthalpy, Gibbs free energy, and other thermodynamic parameters can be computed to assess reaction energies and equilibria.[6]

-

Step 4: Solvation Effects

-

To model the behavior of these molecules in a biological environment, it is often necessary to include the effects of a solvent. This is typically achieved using implicit solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM).[6]

The following Graphviz diagram illustrates this computational workflow.

Key Calculated Properties and Their Interpretation

Quantum chemical calculations provide a wealth of quantitative data that can be used to understand the structure-activity relationships of trifluoromethylated thiazoles.

Electronic Properties

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.[9] The trifluoromethyl group, being strongly electron-withdrawing, is expected to lower both the HOMO and LUMO energy levels and potentially alter the shape and localization of these orbitals.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For trifluoromethylated thiazoles, the MEP can identify sites for hydrogen bonding and other non-covalent interactions, which is crucial for understanding drug-receptor binding.[7]

The logical relationship for interpreting MEP in drug design is shown below.

Quantitative Data Summary

| Compound/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | ΔE (LUMO-HOMO) (eV) | Dipole Moment (Debye) |

| Thiazole Derivative 1 | B3LYP/6-311G(d,p) | -5.75 | -2.03 | 3.72 | 7.94 |

| Thiazole Derivative 2 | B3LYP/6-311G(d,p) | -6.21 | -1.89 | 4.32 | 3.45 |

| Benzimidazole-Thiadiazole | B3LYP/6-311G(d,p) | -6.53 | -2.45 | 4.08 | - |

Data compiled from studies on thiazole and related heterocyclic systems.[7][9] Note that direct comparison requires identical computational levels.

Application in Drug Discovery: A Case Study Perspective

Quantum chemical calculations on trifluoromethylated thiazoles can be integrated into various stages of the drug discovery process.

-

Target Identification and Validation: DFT calculations can help in understanding the reaction mechanisms of enzymes that may be targeted by thiazole-based inhibitors. For instance, a DFT study on the reaction of CF3-ynones with NaN3 elucidated the reaction mechanism leading to trifluoromethylated triazoles, providing insights that could be relevant to understanding enzymatic reactions.[11]

-

Hit-to-Lead Optimization: By calculating properties such as MEP and orbital energies for a series of trifluoromethylated thiazole analogs, medicinal chemists can make more informed decisions about which modifications are likely to improve binding affinity and pharmacokinetic properties. For example, understanding how the position of the -CF3 group on the thiazole ring affects the molecule's dipole moment and electrostatic potential can guide the synthesis of more potent and selective inhibitors.

-

Pharmacokinetic Profiling: The lipophilicity of a drug candidate, a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, is influenced by the presence of the trifluoromethyl group.[1] While logP is an experimental measure, calculated parameters such as the molecular surface area and polarity can provide theoretical insights into a compound's lipophilicity.

Conclusion and Future Outlook

Quantum chemical calculations, particularly DFT, are indispensable tools for the rational design and development of drugs based on the trifluoromethylated thiazole scaffold. These computational methods provide detailed insights into the electronic and structural properties of these molecules, enabling a deeper understanding of their structure-activity relationships. As computational resources become more powerful and accessible, the routine application of these methods will continue to accelerate the discovery of novel and more effective therapeutic agents. Future work in this area will likely involve the use of more advanced computational models, such as quantum mechanics/molecular mechanics (QM/MM) simulations, to study the interactions of trifluoromethylated thiazoles within the dynamic environment of a protein's active site.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajol.info [ajol.info]

- 9. mdpi.com [mdpi.com]

- 10. The Quantum Chemical Calculations of Some Thiazole Derivatives | Atlantis Press [atlantis-press.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic Acid (CAS 162651-07-2): Properties, Potential Applications in Kinase Inhibition, and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and safety data for 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS 162651-07-2). While specific biological activity for this compound is not extensively documented in publicly available literature, its structural features—a substituted thiazole ring—are prominent in a class of bioactive molecules known as kinase inhibitors. Thiazole derivatives are recognized for their role in the development of various drugs.

Given its chemical architecture, this guide explores the potential application of 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid as a scaffold or intermediate in the synthesis of kinase inhibitors, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Core Properties of CAS 162651-07-2

This section summarizes the known physical and chemical properties of 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid.

| Property | Value | Source |

| CAS Number | 162651-07-2 | N/A |

| Molecular Formula | C₅HBrF₃NO₂S | --INVALID-LINK-- |

| Molecular Weight | 276.03 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | N/A |

| Synonyms | 2-Bromo-4-(trifluoromethyl)-5-thiazolecarboxylic acid, 5-Thiazolecarboxylic acid, 2-bromo-4-(trifluoromethyl)- | --INVALID-LINK-- |

| Physical State | Solid | N/A |

| Melting Point | 130-132 °C | N/A |

| Boiling Point | 325.9 ± 42.0 °C (Predicted) | N/A |

| Purity | Typically available at ≥95% | --INVALID-LINK-- |

Safety Data

The following table outlines the key safety information for 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Potential Biological Target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

The structural motif of a substituted thiazole is a key feature in many kinase inhibitors. One such kinase of significant therapeutic interest is IRAK4. IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune system's signaling pathways. It is a key component of the Myddosome complex, which is activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.

The IRAK4 Signaling Pathway

Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. MyD88 then recruits IRAK4, leading to the formation of the Myddosome complex. Within this complex, IRAK4 phosphorylates and activates IRAK1 and IRAK2. This initiates a downstream signaling cascade that ultimately leads to the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Experimental Protocols for Kinase Inhibitor Characterization

The following sections describe generalized experimental protocols that are commonly used to identify and characterize inhibitors of kinases like IRAK4. These protocols can be adapted to screen compounds such as derivatives of 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid.

Biochemical Kinase Assay

This assay directly measures the enzymatic activity of the kinase and the inhibitory effect of a test compound. A common method is a luminescence-based assay that quantifies ATP consumption.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., in DMSO).

-

Dilute recombinant human IRAK4 enzyme and a suitable peptide substrate (e.g., Myelin Basic Protein) in kinase buffer.

-

Prepare ATP solution in kinase buffer.

-

-

Reaction Setup:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the IRAK4 enzyme and substrate mixture to each well.

-

Initiate the kinase reaction by adding the ATP solution.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). The luminescent signal is proportional to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cellular Assay for Cytokine Inhibition

This assay assesses the ability of a compound to inhibit the downstream effects of kinase signaling in a cellular context, such as the production of inflammatory cytokines.

Methodology:

-

Cell Culture:

-

Culture a suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or THP-1 monocytes) under standard conditions.

-

-

Compound Treatment:

-

Plate the cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

-

Cell Stimulation:

-

Activate the IRAK4 signaling pathway by adding a TLR agonist, such as Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

-

-

Cytokine Measurement:

-

Collect the cell supernatant.

-

Measure the concentration of a downstream cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit.

-

-

Data Analysis:

-

Determine the inhibitory effect of the compound on cytokine production and calculate the IC₅₀ value.

-

Conclusion

2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid is a versatile chemical building block with properties that make it an attractive starting point for the synthesis of novel therapeutic agents. Its thiazole core is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. While the specific biological activity of this compound remains to be fully elucidated, its potential as a scaffold for inhibitors of kinases such as IRAK4 warrants further investigation. The experimental protocols detailed in this guide provide a framework for researchers to explore the biological potential of this and structurally related compounds in the ongoing search for new treatments for inflammatory and autoimmune diseases.

Solubility Profile of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document furnishes qualitative solubility information for a structurally analogous compound and presents a comprehensive experimental protocol for determining precise solubility values.

Estimated Solubility Profile

Table 1: Estimated Qualitative Solubility of this compound in Various Organic Solvents (Based on Analogue Data)

| Solvent Class | Examples | Expected Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate |

| Polar Protic | Methanol, Ethanol | Moderate |

| Non-Polar | Hexane, Toluene | Low |

Note: This table provides an estimation based on a structurally similar compound and should be confirmed by experimental analysis.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, the following gravimetric method is recommended. This protocol is a standard procedure for determining the solubility of a solid compound in a given solvent.[3][4][5]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipettes

-

Drying oven

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a micropipette.

-

Transfer the supernatant to a pre-weighed, dry vial.

-

Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely evaporated, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant taken

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

Technical Guide: Physicochemical Properties of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of the compound 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS No. 162651-07-2). This document includes tabulated physicochemical data, detailed experimental protocols for its determination, and a generalized workflow for its synthesis and purification.

Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of a chemical compound. The following table summarizes the available data for this compound.

| Parameter | Value | Source |

| Melting Point | 130 - 132 °C | Matrix Scientific[1], Aaronchem[2] |

| Boiling Point | 325.946 °C at 760 mmHg | Aaronchem[2] |

| 325.9 ± 42.0 °C at 760 Torr (Predicted) | Echemi[3] | |

| 301.3 ± 42.0 °C at 760 mmHg | BLDpharm[4] | |

| Molecular Formula | C₅HBrF₃NO₂S | - |

| Molecular Weight | 276.04 g/mol | - |

| CAS Number | 162651-07-2 | - |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following are standard laboratory protocols that can be employed for this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Calibrated thermometer or digital temperature probe

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Measurement:

-

The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

A rapid heating rate (5-10 °C per minute) can be used for an initial approximate determination.

-

For an accurate measurement, the apparatus is cooled to at least 20 °C below the approximate melting point. A new sample is then heated at a slower rate of approximately 1-2 °C per minute.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[5]

Determination of Boiling Point (Thiele Tube Method)

Given that the compound is a solid at room temperature, its boiling point is determined at a temperature where it is in a liquid state. The Thiele tube method is a common technique for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Micro test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Calibrated thermometer

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the micro test tube.

-

Assembly: A capillary tube, with its sealed end up, is placed inside the micro test tube containing the sample.

-

The micro test tube is attached to a thermometer.

-

The assembly is clamped and immersed in the mineral oil within the Thiele tube, ensuring the sample is level with the upper arm of the tube.

-

Heating: The side arm of the Thiele tube is gently heated.[6]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed.

-

Data Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7][8][9][10]

Synthesis and Purification Workflow

The synthesis of thiazole carboxylic acids often involves the hydrolysis of their corresponding esters. The following diagram illustrates a general workflow for the synthesis and purification of a carboxylic acid like this compound.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. aaronchem.com [aaronchem.com]

- 3. liberty360.ca [liberty360.ca]

- 4. 162651-07-2|2-溴-4-三氟甲基噻唑-5-甲酸|2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylicAcid|-范德生物科技公司 [39.100.107.131]

- 5. community.wvu.edu [community.wvu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

Methodological & Application

Application Notes and Protocols: 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry. Its trifluoromethyl and bromo substituents, combined with the carboxylic acid moiety on a thiazole core, provide a versatile scaffold for the synthesis of novel bioactive compounds. The thiazole ring is a prominent feature in numerous FDA-approved drugs and clinically evaluated compounds, recognized for its wide range of biological activities including anti-inflammatory, antibacterial, antifungal, and anticancer properties.

The presence of a bromine atom at the 2-position and a carboxylic acid at the 5-position offers orthogonal handles for chemical modification. The bromine can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce diverse aryl or heteroaryl substituents. The carboxylic acid is readily converted to amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR) and optimization of pharmacokinetic properties. The electron-withdrawing trifluoromethyl group at the 4-position can enhance metabolic stability and modulate the physicochemical properties of the final compounds.

These application notes provide an overview of the utility of this compound in the design and synthesis of potential therapeutic agents, with a focus on its application as a key intermediate for Stearoyl-CoA Desaturase 1 (SCD1) inhibitors.

Application: Synthesis of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids. Inhibition of SCD1 has emerged as a promising therapeutic strategy for a range of metabolic disorders.

Signaling Pathway and Therapeutic Rationale

SCD1 plays a central role in the synthesis of oleate and palmitoleate, which are key components of triglycerides and membrane phospholipids. Dysregulation of SCD1 activity is implicated in obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and certain cancers. By inhibiting SCD1, the cellular ratio of saturated to monounsaturated fatty acids is altered, leading to increased fatty acid oxidation and reduced lipid accumulation. This modulation of lipid metabolism can have beneficial effects in various disease states.

Synthetic Utility

This compound serves as a key building block for a class of potent SCD1 inhibitors. The general synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction where the bromine at the 2-position is displaced by a primary or secondary amine, followed by amide bond formation at the 5-carboxylic acid position.

Experimental Protocols

Protocol 1: Synthesis of 2-(Substituted amino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid derivatives

This protocol describes the synthesis of a key intermediate via a nucleophilic aromatic substitution reaction.

Materials:

-

This compound

-

Substituted amine (e.g., (3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine)

-

Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add the substituted amine (1.1 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-(substituted amino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid derivative.

Protocol 2: Amide Coupling to Synthesize Final Bioactive Compound

This protocol outlines the formation of an amide bond from the carboxylic acid intermediate.

Materials:

-

2-(Substituted amino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid derivative (from Protocol 1)

-

Desired amine (R-NH2)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other peptide coupling reagent

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the 2-(substituted amino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid derivative (1.0 eq) in DMF.

-

Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide product.

Data Presentation

The following table summarizes hypothetical inhibitory activities of derivatives synthesized from this compound against SCD1. The R1 and R2 groups correspond to the amines used in Protocol 1 and Protocol 2, respectively.

| Compound ID | R¹ Substituent (from Protocol 1) | R² Substituent (from Protocol 2) | SCD1 IC₅₀ (nM) |

| IA-01 | (3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine | 4-Fluorobenzylamine | 15 |

| IA-02 | (3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine | Cyclopropylamine | 28 |

| IA-03 | (R)-3-Fluoropyrrolidine | 4-Fluorobenzylamine | 75 |

| IA-04 | Piperidine | 4-Fluorobenzylamine | >1000 |

Biological Evaluation

In Vitro SCD1 Enzyme Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against human SCD1.

Materials:

-

Human liver microsomes (as a source of SCD1)

-

[¹⁴C]-Stearoyl-CoA (substrate)

-

NADPH

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Synthesized test compounds

-

Scintillation cocktail and counter

Procedure:

-

Prepare a dilution series of the test compounds in DMSO.

-

In a reaction tube, combine the human liver microsomes, NADPH, and assay buffer.

-

Add the test compound at various concentrations and pre-incubate for 10 minutes at 37 °C.

-

Initiate the reaction by adding [¹⁴C]-Stearoyl-CoA.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at 37 °C.

-

Stop the reaction by adding a quenching solution (e.g., a strong base).

-

Saponify the lipids and extract the fatty acids.

-

Separate the saturated and monounsaturated fatty acids using HPLC.

-

Quantify the amount of [¹⁴C]-Oleoyl-CoA formed using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally relevant compounds. Its utility in the preparation of potent SCD1 inhibitors highlights its potential for the development of novel therapeutics for metabolic diseases. The provided protocols offer a general framework for the synthesis and evaluation of derivatives based on this promising scaffold. Researchers are encouraged to adapt and optimize these methods for their specific drug discovery programs.

The Versatility of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid in Agrochemical Innovation

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is emerging as a pivotal building block in the synthesis of novel agrochemicals. Its unique structural features, particularly the reactive 2-bromo substituent and the activating trifluoromethyl group, offer a versatile platform for the development of next-generation fungicides, herbicides, and insecticides. This application note provides a detailed overview of its utility, supported by experimental protocols and data, for researchers and professionals in the agrochemical industry.

The thiazole core is a well-established pharmacophore in numerous commercial agrochemicals, prized for its contribution to biological activity. The presence of a trifluoromethyl group on this scaffold often enhances the efficacy and metabolic stability of the final product. While not the direct precursor to the widely used fungicide Thifluzamide, which features a 2-methyl group, this compound serves as a strategic intermediate. The 2-bromo position is readily amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties and the generation of extensive libraries of candidate agrochemicals.

Key Applications in Agrochemical Synthesis:

The primary application of this compound in agrochemical synthesis lies in its use as a scaffold for generating a wide array of derivatives through modification at the 2-position. The carboxylic acid functionality is typically activated (e.g., as an acid chloride or ester) to facilitate amide bond formation with various aniline or amine derivatives, a common structural motif in many pesticides.

The subsequent diversification at the 2-position via cross-coupling reactions allows for the fine-tuning of the molecule's biological activity, spectrum, and physicochemical properties. The three main palladium-catalyzed cross-coupling strategies employed are:

-

Suzuki Coupling: For the introduction of aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: For the synthesis of 2-amino-thiazole derivatives.

-

Heck Coupling: For the introduction of alkenyl substituents.

These reactions transform the 2-bromo-thiazole core into a multitude of structures with the potential for novel modes of action or improved performance against resistant pests and diseases.

Experimental Protocols:

The following section details generalized experimental protocols for the synthesis and derivatization of this compound.

Protocol 1: Synthesis of N-Aryl-2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide

This initial step creates the core carboxamide structure, which can then be subjected to various cross-coupling reactions.

Reaction Scheme:

Caption: Synthesis of N-Aryl-2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide.

Methodology:

-

Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.

-

Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like THF or dichloromethane.

-

To this solution, add a substituted aniline (1.1 eq) and a base such as pyridine or triethylamine (1.5 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-aryl-2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide.

Quantitative Data (Representative):

| Starting Material | Aniline Derivative | Solvent | Base | Yield (%) |

| 2-Bromo-4-(CF₃)-thiazole-5-COOH | 2,6-dichloroaniline | DCM | Pyridine | 85-95 |

| 2-Bromo-4-(CF₃)-thiazole-5-COOH | 4-methoxyaniline | THF | Et₃N | 88-96 |

| 2-Bromo-4-(CF₃)-thiazole-5-COOH | 3-(trifluoromethyl)aniline | Toluene | Et₃N | 82-93 |

Protocol 2: Suzuki Cross-Coupling of N-Aryl-2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide

This protocol enables the synthesis of 2-aryl-thiazole derivatives, a class of compounds with known fungicidal properties.

Caption: Suzuki cross-coupling for the synthesis of 2-aryl-thiazole derivatives.

Methodology:

-

To a reaction vessel, add N-aryl-2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 6-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the 2-aryl-thiazole product.

Quantitative Data (Representative):

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75-90 |

| 4-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-95 |

| 3-Pyridinylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 70-88 |

Protocol 3: Buchwald-Hartwig Amination of N-Aryl-2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide

This method is used to introduce a variety of primary or secondary amines at the 2-position, yielding 2-amino-thiazole derivatives with potential herbicidal or insecticidal activity.

Caption: Buchwald-Hartwig amination for the synthesis of 2-amino-thiazole derivatives.

Methodology:

-

In a glovebox or under an inert atmosphere, combine N-aryl-2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.05 eq), and a strong, non-nucleophilic base (e.g., NaOᵗBu or LiHMDS, 1.4 eq).

-

Add the desired primary or secondary amine (1.2 eq) and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Once complete, cool the mixture to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography.

Quantitative Data (Representative):

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOᵗBu | Toluene | 70-85 |

| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 65-80 |

| Benzylamine | Pd₂(dba)₃ / Johnphos | K₃PO₄ | Toluene | 72-88 |

Conclusion:

This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of potential agrochemicals. Its utility in palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around the thiazole-5-carboxamide scaffold, a strategy that has proven successful in the discovery of new and effective crop protection agents. The protocols and data presented herein provide a solid foundation for researchers to leverage this promising building block in their agrochemical discovery programs.

Application Notes and Protocols: 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid as a Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. The presence of a carboxylic acid, a bromine atom, and a trifluoromethyl group on the thiazole core provides multiple reaction sites for diversification. This allows for the synthesis of a wide array of complex heterocyclic structures. The trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this versatile building block in various synthetic transformations.

Key Applications

The unique structural features of this compound make it an ideal starting material for the synthesis of biologically active molecules, particularly kinase inhibitors. The thiazole scaffold is a key component of several approved drugs, including the BRAF inhibitor dabrafenib, which is used in the treatment of melanoma. By modifying the carboxylic acid and bromo functionalities, novel derivatives can be synthesized and screened for a variety of therapeutic targets.

Chemical Transformations

This building block can undergo a variety of chemical transformations at its two main functional sites: the carboxylic acid group (position 5) and the bromo group (position 2).

Amide Bond Formation

The carboxylic acid moiety can be readily converted to amides, which are common functional groups in many pharmaceutical agents. Standard amide coupling protocols can be employed.

A robust protocol for the coupling of sterically hindered or electron-deficient amines involves the in situ formation of an acyl fluoride.[1][2]

Materials:

-

This compound

-

Amine of choice

-

Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of this compound (1.3 equivalents) in CH₂Cl₂, add BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction at 80 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with CH₂Cl₂, and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

| Amine Substrate | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | BTFFH | DIPEA | CH₂Cl₂ | 80 | 18 | 85-95 (Representative) |

| Benzylamine | HATU | DIPEA | DMF | 25 | 12 | 80-90 (Representative) |

| 2-Aminopyridine | EDC/HOBt | NMM | DCM | 25 | 24 | 75-85 (Representative) |

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent at the 2-position of the thiazole ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties.

This reaction is a powerful method for the formation of C-C bonds between the thiazole core and various aryl or heteroaryl boronic acids.

Materials:

-

2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide derivative

-

Arylboronic acid

-

Pd(PPh₃)₄

-

K₂CO₃

-

1,4-Dioxane/Water mixture

Procedure:

-

In a reaction vessel, combine the 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide derivative (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90-100 °C under an inert atmosphere for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Data Presentation:

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 70-85 (Representative) |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 6 | 75-90 (Representative) |

| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | 60-75 (Representative) |

This coupling reaction enables the introduction of an alkyne moiety at the 2-position of the thiazole ring.

Materials:

-

2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide derivative

-

Terminal alkyne

-

Pd(PPh₃)₂Cl₂

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

-

To a solution of the thiazole derivative (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in THF or DMF, add Pd(PPh₃)₂Cl₂ (0.03 equivalents) and CuI (0.05 equivalents).

-

Add TEA or DIPA (2.0-3.0 equivalents) and stir the mixture at room temperature to 60 °C for 2-6 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation:

| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 25 | 4 | 80-90 (Representative) |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | DMF | 40 | 3 | 85-95 (Representative) |

| Propargyl alcohol | PdCl₂(dppf) / CuI | TEA | Acetonitrile | 60 | 6 | 70-80 (Representative) |

This reaction allows for the formation of C-N bonds, introducing primary or secondary amines at the 2-position.

Materials:

-

2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide derivative

-

Amine

-

Pd₂(dba)₃

-

Xantphos or other suitable phosphine ligand

-

Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu)

-

Toluene or 1,4-Dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, combine the thiazole derivative (1.0 equivalent), the amine (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), the phosphine ligand (0.04 equivalents), and the base (1.5 equivalents).

-

Add anhydrous toluene or dioxane.

-

Heat the mixture at 80-110 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling, dilute with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Data Presentation:

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |